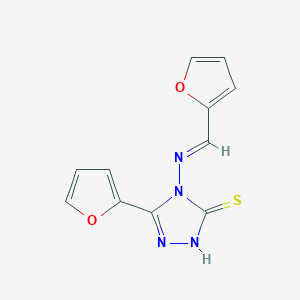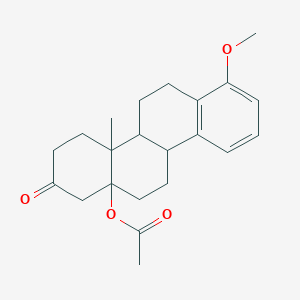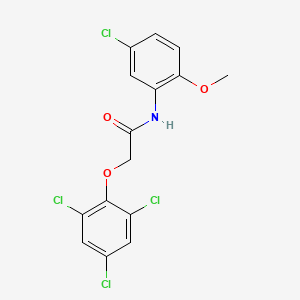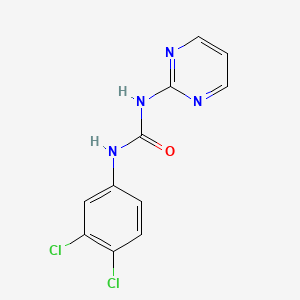
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a pyrimidinyl group attached to a urea moiety
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzymology and biochemistry.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, warranting further investigation.
Industry: It is used in the development of agrochemicals, such as herbicides or pesticides, due to its ability to interact with specific biological targets in plants.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea can be compared with other urea derivatives, such as:
1-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(3,4-Dichlorophenyl)-3-(pyrimidin-4-yl)urea: Similar structure but with the pyrimidine ring attached at a different position.
1-(3,4-Dichlorophenyl)-3-(triazol-2-yl)urea: Similar structure but with a triazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
23656-32-8 |
|---|---|
Fórmula molecular |
C11H8Cl2N4O |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C11H8Cl2N4O/c12-8-3-2-7(6-9(8)13)16-11(18)17-10-14-4-1-5-15-10/h1-6H,(H2,14,15,16,17,18) |
Clave InChI |
OSSICTUDXQZNKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


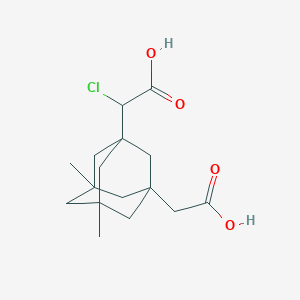
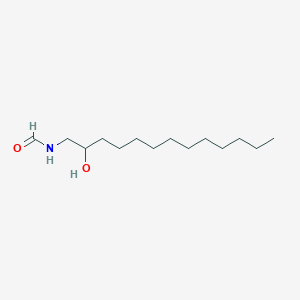
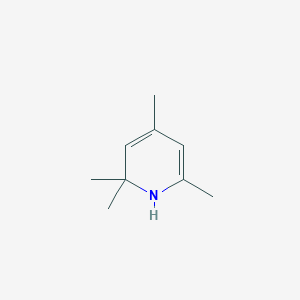
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)


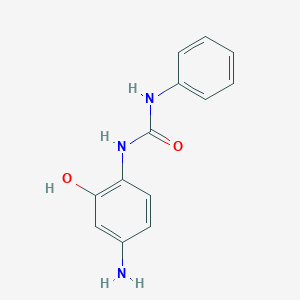



![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
